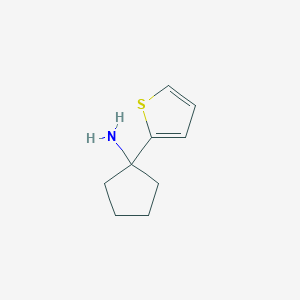

1-(Thiophen-2-yl)cyclopentan-1-amine

Description

1-(Thiophen-2-yl)cyclopentan-1-amine is a cyclopentylamine derivative featuring a thiophene ring directly attached to the cyclopentane scaffold. This compound combines the conformational flexibility of the cyclopentane ring with the electron-rich aromatic thiophene moiety, which is known to enhance interactions with biological targets. The amine group at the 1-position of the cyclopentane ring provides a handle for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name |

1-thiophen-2-ylcyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c10-9(5-1-2-6-9)8-4-3-7-11-8/h3-4,7H,1-2,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMATICXITUGFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483659 | |

| Record name | AGN-PC-0NIBV9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59397-18-1 | |

| Record name | AGN-PC-0NIBV9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)cyclopentan-1-amine can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a cyclopentanone derivative, followed by the introduction of the thiophene ring. The reaction typically requires a catalyst and specific reaction conditions, such as elevated temperatures and controlled pH levels.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as:

Cyclization: Formation of the cyclopentane ring.

Thiophene Introduction: Incorporation of the thiophene ring through a substitution reaction.

Purification: Isolation and purification of the final product using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)cyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the amine group or the thiophene ring.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

1-(Thiophen-2-yl)cyclopentan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)cyclopentan-1-amine involves its interaction with molecular targets, such as enzymes or receptors. The thiophene ring’s aromatic nature allows it to engage in π-π interactions, while the amine group can form hydrogen bonds. These interactions can modulate the activity of biological targets, leading to various effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-(Thiophen-2-yl)cyclopentan-1-amine and related compounds:

Key Observations :

- Ring Size : Cyclopentane derivatives (e.g., target compound) exhibit greater conformational flexibility compared to cyclopropane analogs (e.g., 1-(Thiophen-2-yl)cyclopropanamine hydrochloride), which may influence binding affinity to biological targets .

- Salt Forms : Hydrochloride salts (e.g., cyclopropanamine derivative) improve stability but may increase irritancy .

Thiophene-Containing Analogs:

- Antiproliferative Activity: Thiophene derivatives, such as (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (IC₅₀ = 9.39 µM), demonstrate potent anticancer activity against breast cancer cells, surpassing doxorubicin in efficacy.

- Synthesis of Bioactive Heterocycles : Thiophene-linked pyrimidin and benzofuran derivatives (e.g., 4-(5-substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-thiol) show promise as antimicrobial or antitumor agents, underscoring the versatility of thiophene in drug design .

Cyclopentylamine Derivatives:

- Structural Modifications : Substituents like methyl or halogenated aryl groups (e.g., 4-chlorophenyl) can fine-tune pharmacokinetic properties, such as blood-brain barrier permeability or metabolic stability .

Biological Activity

1-(Thiophen-2-yl)cyclopentan-1-amine is a compound of increasing interest in pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound has the molecular formula C₉H₁₄N₁S, characterized by a cyclopentane ring with a thiophene group attached. The hydrochloride salt form of this compound enhances its solubility and stability, making it suitable for laboratory applications and biological assays .

Neuropharmacology

Preliminary studies suggest that this compound may interact with neurotransmitter systems, indicating potential applications in neuropharmacology. Its ability to influence neurotransmitter receptors could make it a candidate for treating neurological disorders .

Antimicrobial Activity

Research into the antimicrobial properties of compounds similar to this compound indicates that derivatives containing thiophene and cyclopentane structures exhibit significant antibacterial activity, particularly against pathogens like Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies highlight that modifications in the thiophene or cyclopentane moieties can enhance or diminish antibacterial efficacy.

Study 1: Synthesis and Evaluation

A study synthesized various analogs of this compound to evaluate their biological activity. The results demonstrated that certain modifications led to improved interaction with target enzymes and receptors, enhancing their pharmacological profiles. For example, compounds with additional functional groups showed increased potency against specific bacterial strains .

Study 2: Interaction with Acetylcholinesterase

In another investigation focusing on acetylcholinesterase (AChE) inhibition, compounds structurally related to this compound exhibited promising results. The study utilized molecular docking techniques to assess binding affinities, suggesting potential therapeutic applications for cognitive disorders such as Alzheimer's disease .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key differences:

| Compound Name | Structural Features | Notable Activity |

|---|---|---|

| 1-(Furan-2-yl)cyclopentan-1-amine | Cyclopentane with furan group | Moderate antimicrobial activity |

| 1-(Thiazol-2-yl)cyclopentan-1-amine | Cyclopentane with thiazole group | Stronger antibacterial properties |

| 2-(Thiophen-3-yl)cyclopentan-1-amine | Cyclopentane with thiophene at different position | Altered binding profile affecting bioactivity |

The mechanisms through which this compound exerts its biological effects are still under investigation. Initial findings suggest interactions with various receptors involved in neurotransmission and metabolic pathways. Further research is necessary to elucidate these mechanisms fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.